N,N-dimethyl-2-[4-(4-methyl-3-nitropyridin-2-yl)-1,4-diazepan-1-yl]acetamide
Description
N,N-dimethyl-2-[4-(4-methyl-3-nitropyridin-2-yl)-1,4-diazepan-1-yl]acetamide is a complex organic compound with a unique structure that includes a diazepane ring, a nitropyridine moiety, and an acetamide group
Properties
IUPAC Name |
N,N-dimethyl-2-[4-(4-methyl-3-nitropyridin-2-yl)-1,4-diazepan-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O3/c1-12-5-6-16-15(14(12)20(22)23)19-8-4-7-18(9-10-19)11-13(21)17(2)3/h5-6H,4,7-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUADWCBXOARVIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)N2CCCN(CC2)CC(=O)N(C)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-[4-(4-methyl-3-nitropyridin-2-yl)-1,4-diazepan-1-yl]acetamide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the Diazepane Ring: This can be achieved through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.
Introduction of the Nitropyridine Moiety: This step involves nitration of a pyridine derivative, followed by coupling with the diazepane ring through nucleophilic substitution.
Acetamide Formation: The final step involves the acylation of the secondary amine with acetic anhydride or acetyl chloride under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-2-[4-(4-methyl-3-nitropyridin-2-yl)-1,4-diazepan-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.
Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: The diazepane ring can undergo nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH).
Major Products
Reduction of the Nitro Group: Produces the corresponding amine.
Oxidation of the Acetamide Group: Can lead to the formation of carboxylic acids or other oxidized derivatives.
Substitution on the Diazepane Ring: Results in various substituted diazepane derivatives.
Scientific Research Applications
N,N-dimethyl-2-[4-(4-methyl-3-nitropyridin-2-yl)-1,4-diazepan-1-yl]acetamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N,N-dimethyl-2-[4-(4-methyl-3-nitropyridin-2-yl)-1,4-diazepan-1-yl]acetamide involves its interaction with specific molecular targets. The nitropyridine moiety can interact with enzymes or receptors, modulating their activity. The diazepane ring may enhance the compound’s binding affinity and specificity, while the acetamide group can influence its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethyl-2-[4-(4-methyl-3-aminopyridin-2-yl)-1,4-diazepan-1-yl]acetamide: Similar structure but with an amino group instead of a nitro group.
N,N-dimethyl-2-[4-(4-methyl-3-nitropyridin-2-yl)-1,4-piperazin-1-yl]acetamide: Similar structure but with a piperazine ring instead of a diazepane ring.
Uniqueness
N,N-dimethyl-2-[4-(4-methyl-3-nitropyridin-2-yl)-1,4-diazepan-1-yl]acetamide is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of the nitropyridine moiety and the diazepane ring distinguishes it from other similar compounds, providing unique opportunities for its application in various fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
